1,3,5-Trimethylpiperazine

Description

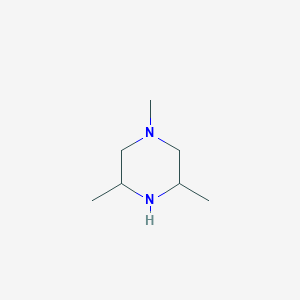

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZHEDSMNQBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-09-1 | |

| Record name | 1,3,5-trimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Trimethylpiperazine and Its Derivatives

Established Synthetic Routes to the Piperazine (B1678402) Ring System

The piperazine scaffold is a prevalent motif in pharmaceuticals, and numerous methods for its construction have been developed. mdpi.combeilstein-journals.org Traditional approaches often involve the cyclization of precursors containing the requisite nitrogen and carbon atoms. A common strategy is the reaction of a 1,2-diamine with a 1,2-dihalide or a diol. For the synthesis of a C-substituted piperazine like 1,3,5-trimethylpiperazine, this would typically involve starting materials already bearing the methyl groups on the carbon backbone.

More contemporary methods offer greater flexibility and control. For instance, the reductive cyclization of dioximes derived from the sequential double Michael addition of nitrosoalkenes to primary amines provides a versatile route to C-substituted piperazines. mdpi.com This approach allows for the introduction of substituents at the 2 and 6 positions (which would be the 3 and 5 positions in this compound, depending on the starting materials). Another powerful technique involves the catalytic [3+3]-cycloaddition of imines, which can produce highly substituted piperazines with excellent regio- and diastereoselectivity. acs.org

Photoredox catalysis has also emerged as a powerful tool for piperazine synthesis, enabling C–H functionalization and the construction of the piperazine ring under mild conditions. mdpi.comorganic-chemistry.orgencyclopedia.pub These methods often proceed through radical intermediates, offering unique reactivity patterns for accessing complex piperazine structures.

| Synthetic Route | Description | Key Features |

| Classical Cyclization | Reaction of a substituted 1,2-diamine with a 1,2-dihaloethane derivative. | Straightforward, but can lack regioselectivity for complex substitution patterns. |

| Reductive Cyclization of Dioximes | Sequential Michael addition of nitrosoalkenes to a primary amine followed by catalytic reductive cyclization. mdpi.com | Provides access to cis-2,6-disubstituted piperazines. mdpi.com |

| Catalytic [3+3]-Cycloaddition | Iridium-catalyzed head-to-head coupling of imines. acs.org | Atom-economical, high diastereoselectivity for C-substituted piperazines. acs.org |

| Photoredox Catalysis | Visible-light-mediated reactions for C-H functionalization and ring formation. mdpi.comorganic-chemistry.orgencyclopedia.pub | Mild reaction conditions, allows for late-stage modifications. mdpi.com |

Alkylation Strategies for Methylation at Nitrogen and Carbon Positions

Once the piperazine ring is formed, or during its construction, methylation at specific nitrogen and carbon positions is required to yield this compound.

N-Methylation: The introduction of a methyl group at a nitrogen atom of the piperazine ring is a common transformation. nih.gov Classical methods include reductive amination using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride. google.commdpi.com Direct alkylation with a methyl halide (e.g., methyl iodide) is also feasible, though it can sometimes lead to over-alkylation to form quaternary ammonium (B1175870) salts. google.com The choice of N-alkylation strategy often depends on the presence of other functional groups in the molecule. nih.gov

C-Methylation: Introducing methyl groups at the carbon atoms of the piperazine ring is more challenging and is often accomplished by using starting materials that already contain these substituents. For instance, a synthesis could start from a substituted propane (B168953) derivative that will form the C2-C3 and C5-C6 bonds of the piperazine ring.

Direct C-H functionalization of the piperazine ring has become a powerful strategy for introducing carbon substituents. mdpi.com Methods involving directed lithiation of N-Boc protected piperazines, followed by trapping with an electrophile like methyl iodide, can achieve C-alkylation. mdpi.combeilstein-journals.orgwhiterose.ac.uk Photoredox-catalyzed C-H alkylation using Michael acceptors as alkylating reagents also provides a route to C-functionalized piperazines. mdpi.com

| Alkylation Type | Method | Reagents |

| N-Methylation | Reductive Amination | Formaldehyde, Formic Acid (Eschweiler-Clarke) or Sodium Cyanoborohydride google.commdpi.com |

| Direct Alkylation | Methyl Halide (e.g., CH3I) google.com | |

| C-Methylation | De Novo Synthesis | Use of pre-methylated starting materials |

| Directed Lithiation | s-BuLi, (-)-sparteine (B7772259), followed by an electrophile (e.g., CH3I) mdpi.combeilstein-journals.org | |

| Photoredox C-H Alkylation | Organic photocatalyst, Michael acceptor mdpi.com |

Stereoselective Synthesis of Chiral this compound Isomers

This compound possesses chiral centers at the C3 and C5 positions, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The stereoselective synthesis of these isomers is of significant interest.

Asymmetric synthesis of C-substituted piperazines can be achieved through several strategies. nih.gov One approach is to use a chiral pool starting material, such as an amino acid, to construct the piperazine ring with a defined stereochemistry at one or more of the carbon atoms. nih.govnih.gov For example, the synthesis could begin with a chiral amino alcohol which is then elaborated into the piperazine ring.

Another powerful method is the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For instance, diastereoselective nucleophilic addition to a chiral α-amino sulfinylimine can be used to establish the stereochemistry at a carbon atom adjacent to a nitrogen. nih.gov

Catalytic asymmetric methods are also highly valuable. For example, palladium-catalyzed asymmetric tandem allylic substitution can be employed to construct chiral piperazine rings. nih.gov Furthermore, visible light-mediated photocatalysis can be used for the diastereoselective epimerization of less stable piperazine isomers to their more stable counterparts. nih.gov

Synthesis of Functionalized this compound Derivatives

N-Substitution Reactions

Beyond N-methylation, the nitrogen atoms of the this compound ring can be functionalized with a wide variety of substituents. N-alkylation can be achieved with various alkyl halides or sulfonates. nih.govmdpi.com Reductive amination with other aldehydes or ketones can introduce more complex alkyl groups. nih.govmdpi.com

N-arylation is another important transformation, commonly achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions with aryl halides. nih.gov These reactions allow for the introduction of a diverse range of aromatic and heteroaromatic groups onto the piperazine nitrogen. Acylation of the nitrogen atoms with acyl chlorides or anhydrides provides access to N-acyl derivatives.

| Reaction Type | Description | Common Reagents |

| N-Alkylation | Introduction of alkyl groups. nih.gov | Alkyl halides, aldehydes/ketones (reductive amination) nih.govmdpi.com |

| N-Arylation | Introduction of aryl groups. nih.gov | Aryl halides, Pd or Cu catalyst nih.gov |

| N-Acylation | Introduction of acyl groups. | Acyl chlorides, anhydrides |

C-Substitution Reactions

Functionalization at the carbon atoms of the this compound ring, beyond the existing methyl groups, can be achieved through modern C-H functionalization techniques. mdpi.comencyclopedia.pub As mentioned previously, directed ortho-lithiation of an N-Boc protected piperazine followed by quenching with an electrophile allows for the introduction of a variety of substituents at the α-carbon position. beilstein-journals.org Photoredox catalysis has also been successfully employed for the C-H arylation, vinylation, and heteroarylation of piperazines. mdpi.comencyclopedia.pub These methods provide powerful tools for the late-stage modification of the piperazine core.

Analogues with Modified Ring Systems (e.g., Piperazine-2,5-diones)

Piperazine-2,5-diones, also known as diketopiperazines, are important structural motifs found in many bioactive molecules. thieme-connect.comwikipedia.org These can be considered analogues of this compound with a modified ring system. The synthesis of substituted piperazine-2,5-diones is typically achieved through the cyclization of dipeptides. wikipedia.org For example, a dipeptide containing the appropriate amino acid precursors with methyl groups could be cyclized to form the corresponding trimethyl-substituted piperazine-2,5-dione.

A Dieckmann-like cyclization of a suitably substituted diester precursor also provides a route to trisubstituted piperazine-2,5-diones. thieme-connect.com Furthermore, these piperazine-2,5-dione scaffolds can be further functionalized, for instance, through condensation reactions with aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can then be hydrogenated to afford cis or trans isomers of the disubstituted products. sciprofiles.com The reduction of the carbonyl groups of a chiral 2,5-diketopiperazine with a strong reducing agent like lithium aluminium hydride can yield the corresponding chiral piperazine. wikipedia.org

| Compound Class | Synthetic Approach | Key Features |

| Piperazine-2,5-diones | Cyclization of dipeptides. wikipedia.org | Common route, stereochemistry can be controlled by the starting amino acids. wikipedia.org |

| Dieckmann Cyclization. thieme-connect.com | Access to trisubstituted piperazine-2,5-diones. thieme-connect.com | |

| Further Functionalization | Condensation with aldehydes followed by hydrogenation. sciprofiles.com |

Spectroscopic and Structural Characterization of 1,3,5 Trimethylpiperazine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. For 1,3,5-trimethylpiperazine, NMR provides information on the chemical environment of each proton and carbon atom, their connectivity, and the stereochemical relationships between them. The dynamic nature of the piperazine (B1678402) ring, which can undergo chair-to-chair interconversion, and the potential for different rotamers, adds complexity to the NMR spectra, often requiring temperature-dependent studies for a full characterization. rsc.orgrsc.org

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the protons on the methyl groups and the piperazine ring. Due to the substitution pattern, the molecule is asymmetric, leading to a more complex spectrum than that of piperazine itself.

The key proton environments are:

N-CH₃ Protons: The methyl group attached to the nitrogen at position 1.

C-CH₃ Protons: The two methyl groups attached to carbons at positions 3 and 5.

Ring Methylene Protons (CH₂): The protons on the carbon atoms at positions 2 and 6 of the piperazine ring.

Ring Methine Protons (CH): The protons on the carbon atoms at positions 3 and 5.

Due to the chair conformation of the piperazine ring, the ring protons can be in either axial or equatorial positions, which are chemically non-equivalent and would theoretically produce separate signals. However, rapid chair-to-chair ring inversion at room temperature can lead to time-averaged signals. rsc.org In substituted piperazines, this inversion can be slowed, and separate signals for axial and equatorial protons may be observed, especially at lower temperatures. rsc.org The presence of methyl groups at C3 and C5 introduces chiral centers, further complicating the spectrum. The protons of the methylene groups (at C2 and C6) become diastereotopic and are expected to show complex splitting patterns (geminal and vicinal coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.4 | Singlet (s) |

| C-CH₃ | 1.0 - 1.2 | Doublet (d) |

| Ring CH (axial & equatorial) | 2.5 - 3.0 | Multiplet (m) |

Note: These are predicted values. Actual chemical shifts and multiplicities can be influenced by solvent, temperature, and conformational dynamics.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each chemically non-equivalent carbon atom. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon environment.

The expected carbon signals are:

N-CH₃ Carbon: The carbon of the methyl group on the nitrogen at position 1.

C-CH₃ Carbons: The carbons of the methyl groups at positions 3 and 5.

Ring Methylene Carbons (C2 and C6): The CH₂ groups of the piperazine ring.

Ring Methine Carbons (C3 and C5): The CH groups of the piperazine ring.

The chemical shifts are influenced by the proximity of the electronegative nitrogen atoms and the degree of substitution. oregonstate.edulibretexts.org Carbons directly attached to nitrogen (C2, C6, and the N-CH₃) will be deshielded and appear at a lower field compared to the methyl carbons at C3 and C5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ring CH₂ (C2, C6) | 50 - 60 |

| Ring CH (C3, C5) | 55 - 65 |

| N-CH₃ | 40 - 50 |

Note: These are predicted values based on typical chemical shift ranges for substituted piperazines. compoundchem.comchemicalbook.com

To unambiguously assign the complex ¹H and ¹³C NMR spectra and fully elucidate the structure of this compound, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. It would be used to trace the connectivity of protons around the piperazine ring, for example, by showing correlations between the methine proton at C3 and the protons of the adjacent methylene group at C2 and its own methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the ¹H signal of the N-methyl group to its ¹³C signal).

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. niscair.res.in For this compound, these techniques are used to confirm the presence of C-H, C-N, and C-C bonds within the saturated heterocyclic structure.

The key vibrational modes for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2800–3000 cm⁻¹ region. researchgate.net

CH₂ and CH₃ Bending: Deformation (bending) vibrations for the methyl and methylene groups typically appear in the 1350–1470 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring are characteristic of tertiary amines and are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹. dergipark.org.tr

C-C Stretching: The C-C bond stretching within the ring also appears in the fingerprint region, often between 800 and 1200 cm⁻¹.

Ring Vibrations: Skeletal vibrations of the entire piperazine ring give rise to a complex pattern of bands in the fingerprint region below 1500 cm⁻¹.

While FTIR and Raman are complementary, certain vibrations may be more active in one technique than the other. For instance, more symmetric vibrations often produce stronger signals in Raman spectra, whereas vibrations involving a significant change in dipole moment are stronger in FTIR. umich.edu

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2800 - 3000 | Strong | Strong |

| CH₂/CH₃ Bend | 1350 - 1470 | Medium-Strong | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong | Medium-Weak |

| C-C Stretch | 800 - 1200 | Medium-Weak | Medium |

Note: Based on general values for cyclic amines and substituted piperazines. niscair.res.indergipark.org.trnih.gov An IR spectrum for the isomer 1,2,4-trimethylpiperazine shows strong bands in the 2750-3000 cm⁻¹ and 1000-1300 cm⁻¹ regions, consistent with these predictions. nist.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Visible spectroscopy probes the electronic transitions within a molecule. Saturated amines like this compound lack extensive conjugated π-systems or chromophores. Therefore, they are not expected to show significant absorption in the standard UV-Vis range (200–800 nm).

The only likely electronic transitions are the n → σ* (non-bonding to sigma-antibonding) transitions associated with the lone pair of electrons on the nitrogen atoms. These transitions are typically of low intensity and occur at high energies, resulting in absorption in the far-UV region, usually below 200 nm. nist.gov Consequently, a conventional UV-Vis spectrum of this compound dissolved in a typical solvent like ethanol or hexane would likely appear transparent above 200 nm. Significant absorption would only be observed if the molecule were derivatized with a chromophore, such as a phenyl group. nih.gov

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₁₆N₂), the exact mass of the molecular ion can confirm its elemental composition.

The molecular weight of this compound is 128.22 g/mol . In accordance with the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. jove.com The high-resolution mass spectrum would show the molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of approximately 128.1314, corresponding to the formula C₇H₁₆N₂. uni.lu

The fragmentation of cyclic amines in electron ionization (EI) mass spectrometry is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to a nitrogen atom. jove.comwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, several α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃): Cleavage of the bond between a ring carbon and an adjacent methyl group (at C3 or C5) would result in a fragment ion at m/z 113.

Ring opening followed by loss of an ethyl radical (•C₂H₅): α-cleavage at C2-C3 or C5-C6 can lead to the opening of the ring. Subsequent fragmentation could lead to the loss of an ethyl group, resulting in a fragment ion at m/z 99.

Formation of smaller fragments: Cleavage of the ring itself can produce characteristic smaller ions. A common fragment for piperazine derivatives involves the formation of a C₄H₉N⁺ ion at m/z 71 or a C₃H₈N⁺ ion at m/z 58 through various cleavage and rearrangement processes. researchgate.net

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 99 | [M - C₂H₅]⁺ | Ring opening via α-cleavage, loss of an ethyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

| 71 | [C₄H₉N]⁺ | Ring fragmentation |

Note: The base peak in the spectrum would be the most stable fragment ion formed, likely resulting from a facile α-cleavage pathway. jove.com

X-ray Crystallography for Solid-State Structural Determination

The analysis of related compounds provides a clear indication of the type of structural data that would be obtained for this compound. For instance, the crystal structure of 1-(4-nitrobenzoyl)piperazine, determined by X-ray diffraction, confirms its monoclinic crystal system and provides precise measurements of the piperazine ring's geometry. nih.gov Such an analysis for this compound would elucidate the exact conformation of the six-membered ring, the spatial orientation of the three methyl groups, and the nature of intermolecular interactions (such as hydrogen bonds or van der Waals forces) that dictate the crystal packing. iucr.org

Below is an interactive table showcasing representative crystallographic data for a substituted piperazine, illustrating the detailed parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.587(2) |

| b (Å) | 7.0726(6) |

| c (Å) | 14.171(1) |

| β (°) | 119.257(8) |

| Volume (ų) | 2149.9(4) |

| Z (Molecules per unit cell) | 4 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. nih.gov The technique is highly sensitive and provides detailed information about the electronic structure and local environment of the unpaired electron. researchgate.net

While stable radicals of this compound are not common, radical species can be generated through processes like one-electron oxidation. Tertiary amines, for instance, can be oxidized to form corresponding radical cations. digitellinc.com A common and well-studied radical form for cyclic amines is the nitroxide radical, which could be formed by the oxidation of one of the nitrogen atoms in the this compound ring. rsc.orgresearchgate.net Such nitroxide radicals are notably stable, making them excellent probes for EPR studies. mdpi.com

An EPR spectrum provides two key parameters: the g-value and the hyperfine coupling constants (a). The g-value is characteristic of the radical's electronic environment. nih.gov The hyperfine coupling results from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (like ¹⁴N, ¹H). nih.govlibretexts.org

For a hypothetical nitroxide radical of this compound, the EPR spectrum would be dominated by a large triplet splitting pattern (1:1:1 intensity ratio) due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (nuclear spin I=1) of the nitroxide group. mdpi.com Further, smaller splittings would arise from couplings to the second nitrogen atom in the ring and to the various protons on the methyl groups and the piperazine ring carbons. The magnitude of these proton hyperfine couplings would depend on their geometric relationship to the orbital containing the unpaired electron, providing insight into the radical's conformation. rsc.orglibretexts.org

The following interactive table presents typical EPR parameters that would be expected for a nitroxide radical derived from a piperazine-like structure.

| Parameter | Typical Value Range (Gauss) | Information Provided |

|---|---|---|

| g-value | ~2.0060 | Identifies the radical as a nitroxide. |

| a(¹⁴N) (Nitroxide N) | 14 - 17 G | Confirms the nitroxide identity and is sensitive to solvent polarity. |

| a(¹⁴N) (Ring N-4) | 0.5 - 2 G | Indicates spin delocalization across the piperazine ring. |

| a(H) (Axial protons at C2, C6) | 2 - 5 G | Provides conformational information about the ring (e.g., chair vs. boat). |

| a(H) (Equatorial protons at C2, C6) | < 1 G | Sensitive to ring puckering and conformation. |

| a(H) (Methyl protons) | < 0.5 G | Indicates long-range coupling and free rotation of methyl groups. |

Computational Chemistry and Theoretical Investigations of 1,3,5 Trimethylpiperazine Systems

Quantum Chemical Approaches to Electronic Structure and Energetics

Quantum chemical methods are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules from first principles. These approaches solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and versatile quantum chemical tool due to its favorable balance of computational cost and accuracy. nih.gov DFT methods are used to determine structural, electronic, and energetic parameters of molecules. mdpi.com For heterocyclic systems like piperazine (B1678402) derivatives, DFT is routinely applied to optimize molecular geometries, calculate reaction energies, and predict spectroscopic properties.

In studies of substituted piperazines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311+G(d,p), are employed to obtain minimum energy structures and calculate properties like orbital energies (HOMO/LUMO), dipole moments, and heats of formation. researchgate.netsci-hub.se For instance, research on methyl-substituted piperazines in the context of CO2 capture has utilized DFT to calculate the activation and reaction energies for carbamate formation, providing critical insights into reaction mechanisms. acs.org These studies demonstrate how DFT can elucidate the influence of substituents, such as the methyl groups in 1,3,5-trimethylpiperazine, on the molecule's reactivity and thermodynamics. acs.org

Table 1: Calculated Energetics for Carbamate Formation with Methyl-Substituted Piperazines

This interactive table contains data adapted from studies on analogous compounds, illustrating typical DFT-derived energetic values. acs.org

| Compound | Reaction | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|---|

| 2,5-dimethyl-piperazine | Carbamate formation | 12.3 | -14.3 |

| 2,6-dimethyl-piperazine | Carbamate formation | 11.9 | -15.2 |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are also applied to study piperazine systems.

Ab Initio Methods : Translating to "from the beginning," these methods compute molecular properties from first principles without using experimental data for parametrization. libretexts.org While highly accurate, methods like Hartree-Fock (HF) and post-HF methods are computationally intensive, limiting their application to smaller molecules. libretexts.org They serve as a benchmark for less computationally demanding methods.

Semi-Empirical Methods : These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. libretexts.orgwikipedia.org Models like AM1, PM3, and RM1 are significantly faster than ab initio or DFT methods, making them suitable for preliminary investigations of large molecules or for screening large numbers of compounds. wikipedia.orgnih.govscielo.br Studies on piperazine derivatives have sometimes employed semi-empirical methods alongside DFT to gain initial structural insights before applying more rigorous calculations. researchgate.net The trade-off, however, is a potential decrease in accuracy if the molecule under study differs significantly from the compounds used for parametrization. wikipedia.org

Table 2: Comparison of Quantum Chemical Methods

This interactive table summarizes the key characteristics of the main quantum chemical approaches.

| Method | Basis | Computational Cost | Typical Application |

|---|---|---|---|

| Ab Initio | First principles, no empirical parameters libretexts.org | High | High-accuracy calculations on small molecules, benchmarking. |

| Semi-Empirical | Approximations with empirical parameters wikipedia.org | Low | Large molecules, high-throughput screening, initial geometry optimization. nih.gov |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The piperazine ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation, and the orientation (axial or equatorial) of its substituents, can profoundly influence its physical properties and biological activity. Molecular modeling and, in particular, molecular dynamics (MD) simulations are powerful techniques for exploring these conformational landscapes. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a molecule like this compound, an MD simulation can reveal the preferred conformations, the energy barriers between them, and how these dynamics are influenced by the environment (e.g., a solvent). nih.govmdpi.com In drug discovery research involving piperazine derivatives, MD simulations are crucial for understanding how a ligand binds to its receptor. rsc.orgrsc.org These simulations can identify key interactions, such as hydrogen bonds, and reveal conformational changes in both the ligand and the protein upon binding, providing a dynamic picture that static modeling cannot capture. nih.govrsc.org For example, studies on diketopiperazines have used MD simulations to uncover regions of conformational flexibility that explain the chemoselectivity of enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperazine Derivatives

The piperazine scaffold is a "privileged structure" frequently found in biologically active compounds and marketed drugs. rsc.org Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find statistically significant correlations between the chemical structure of compounds and their biological activity. youtube.com These models are extensively used in medicinal chemistry to predict the activity of new compounds and guide the design of more potent drugs. mdpi.commdpi.com

Ligand-Based QSAR Studies

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These models are built using a set of molecules with known activities. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), statistical models are developed to relate these descriptors to the observed activity.

For piperazine derivatives, numerous QSAR studies have been conducted. For example, 2D-QSAR models for aryl alkanol piperazine derivatives identified specific descriptors, such as the dipole moment and certain topological indices, that significantly influence their antidepressant activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go further by considering the 3D shape of the molecules. A CoMFA study on piperazine derivatives as anti-inflammatory agents revealed that electrostatic and steric fields were the primary contributors to their activity, providing a 3D map of favorable and unfavorable regions for substitution. nih.gov

Table 3: Common Descriptors in Ligand-Based QSAR for Piperazine Derivatives

This interactive table lists descriptors identified as influential in various QSAR studies on piperazine-based compounds.

| Descriptor Type | Examples | Relevance | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic and orbital interactions | mdpi.comnih.gov |

| Steric / Topological | Molar Refractivity, Polar Surface Area (PSA) | Relates to molecule size, shape, and binding complementarity | mdpi.com |

Structure-Based Computational Approaches

When the 3D structure of the target protein is available, structure-based methods can be used. The most common of these is molecular docking. acs.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity by calculating a scoring function. nih.gov

This approach is widely used for piperazine-based drug candidates. mdpi.com Docking studies have helped to decipher the binding modes of piperidine/piperazine compounds to sigma receptors, revealing crucial amino acid interactions. rsc.org Often, docking is combined with MD simulations to refine the binding poses and obtain a more accurate estimation of binding free energies. rsc.org These structure-based approaches are invaluable for virtual screening of large compound libraries to identify potential new hits and for providing a structural rationale for the activity of known piperazine derivatives, thereby guiding further optimization. acs.org

Analysis of Intermolecular Interactions and Solvent Effects

Computational and theoretical investigations into the behavior of this compound at the molecular level provide crucial insights into its interactions with other molecules and its behavior in different solvent environments. While direct and extensive computational studies specifically targeting this compound are not widely available in existing literature, a theoretical analysis based on its molecular structure and on computational studies of related piperazine derivatives allows for a detailed understanding of its intermolecular interactions and the effects of solvation.

The key intermolecular forces at play in systems containing this compound are London dispersion forces, dipole-dipole interactions, and hydrogen bonding, where it can act as a hydrogen bond acceptor. The presence and significance of these interactions are highly dependent on the surrounding chemical environment, particularly the solvent.

Intermolecular Interactions:

The structure of this compound, with its heterocyclic ring and methyl groups, dictates the nature of its intermolecular forces.

London Dispersion Forces: These are present in all molecules and arise from temporary fluctuations in electron density. For this compound, these forces are significant due to its molecular size and the presence of multiple methyl groups.

Dipole-Dipole Interactions: The nitrogen atoms in the piperazine ring introduce a permanent dipole moment to the molecule. This allows for electrostatic interactions with other polar molecules.

Hydrogen Bonding: The nitrogen atoms in the piperazine ring possess lone pairs of electrons and can act as hydrogen bond acceptors when interacting with hydrogen bond donor molecules, such as water or alcohols.

Molecular dynamics simulations on related piperazine systems, often used in the context of CO2 capture, have highlighted the importance of hydrogen bonding networks in aqueous solutions. These studies show that water molecules can form hydrogen bonds with the nitrogen atoms of the piperazine ring, influencing the solubility and reactivity of the molecule. In the case of this compound, similar hydrogen bonding interactions with protic solvents are expected.

Solvent Effects:

The choice of solvent can significantly influence the conformational preferences, solubility, and reactivity of this compound. The effects of different solvent types can be summarized as follows:

Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of this compound, acting as hydrogen bond donors. This strong interaction generally leads to good solubility. The hydrogen bonding network can also influence the conformational equilibrium of the piperazine ring.

Polar Aprotic Solvents (e.g., dimethyl sulfoxide, acetonitrile): These solvents possess significant dipole moments and can interact with this compound through dipole-dipole interactions. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, though this is not relevant for the interactions with this compound. Solubility in these solvents is expected to be moderate to good, depending on the specific solvent.

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the dominant intermolecular interactions with this compound will be London dispersion forces. Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be limited.

Data on Intermolecular Interactions and Solvent Effects:

While specific experimental or computational data for this compound is scarce, theoretical models and data from related compounds can provide valuable estimates. The following tables illustrate the expected nature of these interactions.

Table 1: Expected Dominant Intermolecular Interactions of this compound with Various Solvents

| Solvent | Solvent Type | Dominant Intermolecular Interaction with this compound | Expected Relative Solubility |

| Water (H₂O) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High |

| Methanol (CH₃OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole, London Dispersion | Moderate to High |

| Acetonitrile (CH₃CN) | Polar Aprotic | Dipole-Dipole, London Dispersion | Moderate |

| Hexane (C₆H₁₄) | Nonpolar | London Dispersion | Low |

| Toluene (C₇H₈) | Nonpolar | London Dispersion | Low to Moderate |

Table 2: Theoretical Conformational Effects of Solvents on the this compound Ring

| Solvent Environment | Expected Influence on Ring Conformation | Rationale |

| Gas Phase (in silico) | Predominance of the most stable intrinsic conformation (likely a chair conformation with equatorial methyl groups). | Absence of intermolecular forces allows the molecule to adopt its lowest energy state. |

| Nonpolar Solvent | Minimal deviation from the gas-phase conformation. | Weak and non-directional London dispersion forces are unlikely to significantly alter the conformational preference. |

| Polar Aprotic Solvent | Potential for slight shifts in conformational equilibrium due to dipole-dipole interactions. | The solvent's electric field may stabilize a conformer with a larger dipole moment. |

| Polar Protic Solvent | Significant influence on conformational equilibrium due to specific hydrogen bonding interactions. | Hydrogen bonding to the nitrogen atoms can stabilize certain chair or boat conformations and influence the orientation of the methyl groups. |

Reactivity and Reaction Mechanisms Involving 1,3,5 Trimethylpiperazine

Nucleophilic and Electrophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms in the 1,3,5-trimethylpiperazine ring possess lone pairs of electrons, making them nucleophilic and basic. However, their steric and electronic environments differ, leading to distinct reactivities.

Nucleophilic Reactivity

The N-4 nitrogen, being a secondary amine, is generally more sterically accessible and a stronger nucleophile than the tertiary N-1 nitrogen. It is the primary site for reactions with electrophiles. Common reactions include:

N-Alkylation and N-Arylation: The N-4 nitrogen is expected to readily react with alkyl halides, sulfonates, or other alkylating agents to form N,N'-disubstituted piperazines. mdpi.com Similarly, it can participate in N-arylation reactions, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with electron-deficient arenes, to introduce an aryl group at the N-4 position. mdpi.comnih.gov

Acylation: Reaction with acyl chlorides or anhydrides would selectively form an amide at the N-4 position.

Michael Addition: The N-4 amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The N-1 nitrogen, being a tertiary amine, is less nucleophilic due to steric hindrance from its methyl group and the piperazine ring. However, it can react with strong electrophiles like methyl iodide or powerful alkylating agents to form a quaternary ammonium (B1175870) salt. The formation of this salt can lead to subsequent rearrangement reactions (see Section 5.3).

Electrophilic Reactivity

While the nitrogen atoms are primarily nucleophilic, they can be made to react with nucleophiles after activation. For instance, conversion of the N-4 amine to a good leaving group (e.g., a nitrosamine (B1359907) or by converting it into a sulfonyl derivative) could allow for its substitution, although such reactions are less common than direct nucleophilic attack by the nitrogen.

| Nitrogen Position | Type | Typical Electrophile | Expected Product Type | Reference |

|---|---|---|---|---|

| N-4 | Secondary Amine | Alkyl Halides (R-X) | 1,4-Disubstituted Piperazine | mdpi.com |

| N-4 | Secondary Amine | Aryl Halides (Ar-X) | 1-Aryl-4-methyl-piperazine derivative | mdpi.comnih.gov |

| N-4 | Secondary Amine | Acyl Chlorides (RCOCl) | N-4 Acylated Piperazine | |

| N-1 | Tertiary Amine | Strong Alkylating Agents (e.g., CH₃I) | Quaternary Piperazinium Salt |

Reaction Pathways of C-H Activation and Functionalization

Direct functionalization of the C-H bonds of the piperazine ring, particularly those adjacent to the nitrogen atoms (α-positions), is a significant area of modern synthetic chemistry. nih.govnsf.gov For this compound, the C-2 and C-6 positions are the most activated for such transformations due to the adjacent nitrogen atoms.

α-Lithiation and Trapping

One of the most established methods for α-functionalization involves deprotonation using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA or a chiral ligand such as sparteine. nih.govmdpi.com This generates an α-amino carbanion, which can then be trapped by a variety of electrophiles.

Mechanism: The nitrogen atom (often after being protected, for example, with a Boc group at N-4) directs the lithiation to the adjacent C-H bond. For this compound, lithiation would occur at C-2 or C-6.

Electrophiles: The resulting lithiated intermediate can react with electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides to install a new substituent at the α-carbon. nih.govnih.gov

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.govmdpi.com

Mechanism: A photocatalyst, upon excitation, can oxidize one of the piperazine nitrogens to form an amine radical cation. Subsequent deprotonation of an adjacent C-H bond by a mild base generates a key α-amino radical intermediate. This radical can then couple with various radical acceptors, such as electron-deficient alkenes or (hetero)arenes, to form a new C-C bond at the C-2 or C-6 position. mdpi.combeilstein-journals.org

Transition Metal-Catalyzed C-H Activation

Catalysts based on metals like rhodium, tantalum, or palladium can also mediate the functionalization of α-C-H bonds. nih.govbeilstein-journals.org These reactions often proceed through a directed mechanism where the catalyst coordinates to a nitrogen atom or a directing group installed on the nitrogen, followed by cyclometalation and subsequent reaction with a coupling partner. beilstein-journals.org

| Method | Reactive Site(s) | Key Intermediate | Typical Reagents | Reference |

|---|---|---|---|---|

| α-Lithiation | C-2, C-6 | α-Amino Carbanion | s-BuLi, Electrophiles (e.g., R-X, RCHO) | nih.govmdpi.com |

| Photoredox Catalysis | C-2, C-6 | α-Amino Radical | Photocatalyst (e.g., Ir(ppy)₃), Light, Radical Acceptor | mdpi.combeilstein-journals.org |

| Tantalum Catalysis | C-2, C-6 | Metallo-intermediate | Ta-catalyst, Olefins | nih.govbeilstein-journals.org |

Mechanisms of Ring Transformations and Rearrangements

The piperazine ring, while generally stable, can undergo transformations, particularly when activated. These reactions often proceed through quaternary ammonium intermediates or via fragmentation pathways.

Rearrangements Involving Quaternary Salts

Quaternization of the N-1 or N-4 nitrogen atom can lead to classic amine rearrangements.

Stevens Rearrangement: Formation of a quaternary ammonium salt, for instance by reacting the N-1 atom with a benzyl (B1604629) halide, followed by treatment with a strong base, can generate an ylide. This ylide can then undergo a acs.orgbenthamdirect.com-sigmatropic shift (Stevens rearrangement) to yield a rearranged piperazine with the benzyl group migrated to an adjacent carbon (C-2 or C-6). benthamdirect.comresearchgate.nettandfonline.com

Sommelet-Hauser Rearrangement: If the quaternary salt contains a benzyl group, a benthamdirect.comresearchgate.net-sigmatropic shift (Sommelet-Hauser rearrangement) is also possible, leading to functionalization of the aromatic ring of the benzyl group. benthamdirect.comresearchgate.net

Ring Contraction and Expansion

Ring transformations can occur under specific conditions, often involving neighboring group participation.

Aziridinium (B1262131) Ion Intermediate: In reactions involving the substitution of a leaving group on a carbon adjacent to a nitrogen atom, the nitrogen can act as an intramolecular nucleophile to form a strained, fused aziridinium ion. Subsequent ring-opening of this intermediate by a nucleophile can lead to rearranged products, and in some cases, ring contraction or expansion. For example, nucleophilic substitution at C-2 could potentially proceed via an aziridinium intermediate, which upon attack by a nucleophile could lead to ring-expanded 1,4-diazepanes as side products. nih.gov

A review of synthetic strategies for piperazine analogs mentions the use of various named rearrangement reactions, including the Curtius, Schmidt, and aza-Wittig rearrangements, in multi-step syntheses to construct the piperazine ring itself. benthamdirect.comresearchgate.neteurekaselect.com

Stereochemical Course of Reactions

The presence of methyl groups at the C-3 and C-5 positions makes this compound a chiral molecule with multiple stereoisomers (e.g., cis and trans configurations of the methyl groups relative to the ring). These pre-existing stereocenters are expected to exert significant control over the stereochemical outcome of subsequent reactions.

Diastereoselective Functionalization

Steric Hindrance: The existing methyl groups at C-3 and C-5 will sterically hinder the approach of reagents. For example, in the α-lithiation of the C-2 or C-6 positions, the base and the subsequent electrophile will preferentially approach from the less hindered face of the piperazine ring, leading to a high degree of diastereoselectivity. mdpi.comacs.org The chair conformation adopted by the piperazine ring will place the methyl groups in either axial or equatorial positions, further influencing the trajectory of attack.

Substrate Control: In C-H functionalization reactions, the inherent stereochemistry of the starting material often dictates the stereochemistry of the product. For instance, the asymmetric lithiation-trapping of N-Boc piperazines has been shown to produce single stereoisomers, where the stereoselectivity is governed by the substituents on the ring and the nature of the electrophile. nih.govacs.org

Enantioselective Synthesis

For reactions that generate new stereocenters, enantioselectivity can be achieved through various means.

Chiral Ligands: In α-lithiation, using a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate can lead to enantioselective deprotonation, resulting in enantioenriched products after trapping with an electrophile. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the N-4 position can direct reactions to one face of the molecule, allowing for the stereocontrolled introduction of new substituents. The auxiliary can then be removed. beilstein-journals.org

The stereospecific synthesis of highly substituted piperazines is a key challenge, and methods often rely on stereocontrolled cyclization reactions or the diastereoselective functionalization of an existing chiral piperazine core. acs.orgnih.gov

Applications in Catalysis and Ligand Chemistry

1,3,5-Trimethylpiperazine as a Ligand in Coordination Chemistry

This compound can act as a mono- or bidentate ligand, coordinating to metal centers through its nitrogen atoms. The presence of methyl groups at the 1, 3, and 5 positions introduces significant steric hindrance around the nitrogen atoms. This steric bulk can influence the coordination geometry of the resulting metal complexes, favoring the formation of specific isomers and potentially stabilizing lower coordination numbers of the metal center.

The electron-donating nature of the methyl groups also enhances the electron density on the nitrogen atoms, thereby increasing the basicity and donor strength of the piperazine (B1678402) ligand. This enhanced donor capacity can lead to the formation of more stable metal-ligand bonds. The interplay between these steric and electronic effects is a critical factor in the design of coordination complexes with desired properties.

While extensive research exists on piperazine and its various derivatives as ligands, detailed crystallographic and spectroscopic data for coordination complexes specifically involving this compound are not widely documented in publicly available literature. However, the principles of coordination chemistry suggest that its complexes would exhibit distinct structural and electronic characteristics compared to less substituted piperazines.

Role in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, the ligand plays a crucial role in modulating the activity and selectivity of the metal catalyst. The steric and electronic properties of this compound can be harnessed to fine-tune the performance of homogeneous catalysts.

The steric bulk of the trimethylated piperazine ligand can create a specific chiral environment around the metal center, which can be advantageous in asymmetric catalysis. Furthermore, the strong electron-donating ability of the ligand can enhance the catalytic activity of the metal center by increasing its electron density, which may facilitate oxidative addition steps in a catalytic cycle.

While the broader class of piperazine derivatives has been successfully employed in various homogeneous catalytic reactions, including cross-coupling reactions and polymerizations, specific examples and detailed mechanistic studies involving this compound are not extensively reported. rsc.org

Influence on Heterogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Piperazine derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and reusability of the catalyst).

The immobilization of this compound onto a solid support could be achieved through various chemical linkages. The resulting material would feature accessible nitrogen atoms for metal coordination, while the bulky methyl groups could influence the accessibility of the active sites and the diffusion of reactants and products. This could potentially lead to shape-selective catalytic processes.

Research on piperazine-based heterogeneous catalysts is an active area, but specific studies focusing on the influence of 1,3,5-trimethyl substitution on the performance of such systems are limited.

Design Principles for Piperazine-Based Catalysts

The design of effective piperazine-based catalysts hinges on the strategic manipulation of their steric and electronic properties through substitution on the piperazine ring. The introduction of methyl groups, as in this compound, serves as a key design element.

Key Design Principles:

Steric Tuning: The number and position of substituents on the piperazine ring control the steric environment around the metal center. This can be used to influence substrate selectivity and enantioselectivity in asymmetric catalysis. nih.gov

Electronic Modulation: The electronic nature of the substituents (electron-donating or electron-withdrawing) alters the electron density on the nitrogen atoms, thereby affecting the metal-ligand bond strength and the reactivity of the catalytic center. rsc.org

Scaffold Rigidity: The piperazine ring exists in a chair conformation. Substituents can influence the conformational flexibility of the ring, which in turn can affect the pre-organization of the ligand for metal coordination and the stability of the resulting catalyst.

Solubility and Immobilization: Functional groups can be introduced to the piperazine scaffold to control the solubility of the catalyst in different solvents or to enable its immobilization on solid supports for heterogeneous catalysis.

The systematic application of these principles allows for the rational design of piperazine-based catalysts with tailored properties for specific chemical transformations. While these general principles apply, the specific impact of the 1,3,5-trimethyl substitution pattern requires further empirical investigation to be fully understood and exploited in catalyst design.

Polymer Science and Material Applications of Trimethylpiperazine Derivatives

Monomer Design and Polymerization Studies

There is currently no available scientific literature detailing the design of 1,3,5-trimethylpiperazine as a monomer for polymerization. Studies focusing on its reaction kinetics, polymerization mechanisms (such as step-growth or ring-opening polymerization), and the characterization of any resulting homopolymers or copolymers are absent from published research. Consequently, no data on molecular weight, polydispersity, or other polymer characteristics can be presented.

Functional Materials Incorporating Piperazine (B1678402) Scaffolds

While the general piperazine scaffold is utilized in creating functional materials, there are no specific examples in the scientific literature of functional materials that explicitly incorporate the this compound scaffold. Research on materials for applications such as gas capture, membrane technology, or specialty coatings has not highlighted this particular derivative.

Investigation as Polymerization Solvents or Additives

The investigation and documentation of this compound's utility as a solvent or an additive (e.g., catalyst, stabilizer, or pH moderator) in polymerization reactions have not been reported in scientific publications. Therefore, there is no data to present on its effects on polymerization rates, polymer properties, or process efficiency.

Advanced Research Directions and Future Perspectives

Emerging Synthetic Strategies for Highly Substituted Piperazines

The synthesis of piperazine (B1678402) derivatives has evolved significantly, moving beyond traditional methods to embrace more sophisticated and efficient strategies. Modern approaches are increasingly focused on the direct functionalization of the piperazine core and the development of novel cyclization techniques that allow for precise control over substitution patterns.

A significant area of advancement is the C-H functionalization of the piperazine ring. This strategy circumvents the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to introducing substituents directly onto the carbon skeleton. Photoredox catalysis has emerged as a powerful tool in this context, enabling the direct arylation, vinylation, and alkylation of the piperazine core under mild conditions. For instance, the use of iridium-based photocatalysts has been shown to effectively mediate the C-H arylation of N-Boc protected piperazines. uni.lu

Another innovative approach involves the use of Stannyl Amine Protocol (SnAP) reagents . This method facilitates the convergent synthesis of piperazines from aldehydes and stannylated diamines. The reaction proceeds via a radical-mediated cyclization, allowing for the introduction of a wide range of substituents at the C2 position. uni.lu To address the toxicity concerns associated with tin reagents, a related Silicon Amine Protocol (SLAP) has been developed, which utilizes silicon-based reagents under photocatalytic conditions. amadischem.com

Flow chemistry is also making significant inroads into piperazine synthesis. The use of microreactors allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for highly exothermic or hazardous reactions. cnr.it Continuous flow systems have been successfully employed for the synthesis of various piperazine-containing active pharmaceutical ingredients (APIs).

Furthermore, novel cyclization strategies are continually being developed. These include palladium-catalyzed cyclizations of diamines with propargyl units and gold-catalyzed cyclizations, which provide access to highly substituted and stereochemically complex piperazine structures. derpharmachemica.comnih.gov

| Synthetic Strategy | Description | Key Advantages |

| C-H Functionalization | Direct introduction of substituents onto the carbon framework of the piperazine ring. | Atom economy, reduced synthetic steps, access to novel substitution patterns. |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate reactions under mild conditions. | Mild reaction conditions, high functional group tolerance, green chemistry approach. |

| SnAP/SLAP Reagents | Convergent synthesis from aldehydes and stannylated or silylated diamines via radical cyclization. | Access to diverse C2-substituted piperazines, streamlined process. |

| Flow Chemistry | Reactions are performed in continuous-flow microreactors. | Enhanced safety, improved reaction control, scalability, and automation potential. |

| Novel Cyclization Methods | Transition-metal catalyzed reactions to construct the piperazine ring. | Access to complex and highly substituted piperazines with stereochemical control. |

Integration of Artificial Intelligence and Machine Learning in Piperazine Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application to piperazine research is a burgeoning area with immense potential. These computational tools are being employed to accelerate the design, synthesis, and optimization of piperazine derivatives with desired biological activities and physicochemical properties.

One of the key applications of AI and ML is in the prediction of reaction outcomes and optimization of reaction conditions . Machine learning algorithms can be trained on large datasets of chemical reactions to predict the yield, selectivity, and optimal conditions for the synthesis of novel piperazine derivatives. derpharmachemica.com This data-driven approach can significantly reduce the number of experiments required, saving time and resources. For instance, Bayesian optimization and other active learning strategies can intelligently guide the exploration of reaction parameter space to rapidly identify optimal synthetic protocols. chim.itnih.gov

In the realm of drug discovery, AI and ML are instrumental in virtual screening and de novo drug design . Computational models can screen vast virtual libraries of piperazine-containing compounds to identify potential hits for specific biological targets. nih.gov Furthermore, generative AI models can design novel piperazine scaffolds with optimized properties, such as enhanced binding affinity, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. cnr.it Molecular docking and dynamics simulations provide detailed insights into the binding interactions between piperazine ligands and their target proteins, guiding the rational design of more potent and selective molecules. amadischem.comchemenu.com

The integration of AI extends to computer-aided synthesis planning (CASP) . These tools can propose synthetic routes for complex piperazine targets by analyzing vast databases of known chemical reactions. nih.gov This not only aids in the design of efficient syntheses but also helps in identifying potential challenges and alternative strategies.

| Application Area | Description | Impact on Piperazine Research |

| Reaction Optimization | ML algorithms predict optimal reaction conditions (temperature, solvent, catalyst, etc.). | Accelerated discovery of efficient synthetic routes, reduced experimental workload. |

| Virtual Screening | In silico screening of large compound libraries to identify potential drug candidates. | Rapid identification of promising piperazine-based hits for various biological targets. |

| De Novo Drug Design | Generative models create novel piperazine structures with desired properties. | Exploration of new chemical space, design of molecules with improved efficacy and safety. |

| Predictive Modeling | Prediction of ADMET properties, bioactivity, and other physicochemical characteristics. | Early-stage filtering of unpromising candidates, rational design of drug-like molecules. |

| Computer-Aided Synthesis Planning | AI-powered tools propose viable synthetic routes for target piperazine compounds. | Facilitates the synthesis of complex molecules, aids in troubleshooting synthetic challenges. |

Green Chemistry Principles in the Synthesis and Application of Trimethylpiperazines

The principles of green chemistry are increasingly being integrated into the synthesis and application of piperazine derivatives, including 1,3,5-trimethylpiperazine, to minimize environmental impact and enhance sustainability. These principles focus on the use of renewable resources, the reduction of waste, and the development of energy-efficient and safer chemical processes.

A key aspect of green piperazine synthesis is the use of environmentally benign solvents . Researchers are actively exploring alternatives to traditional volatile organic compounds (VOCs), such as water, supercritical carbon dioxide, and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). chim.itnih.govrsc.org These green solvents not only reduce pollution but can also in some cases improve reaction efficiency.

Catalysis plays a crucial role in green chemistry. The development of reusable heterogeneous catalysts and the use of biocatalysts (enzymes) are significant advancements. chemenu.com Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste. Biocatalysis offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media), and the use of renewable enzymatic catalysts. derpharmachemica.commdpi.com For example, lipases have been used for the biocatalytic synthesis of piperidine derivatives, a related class of heterocycles, suggesting potential for similar applications in piperazine synthesis. mdpi.com

Energy efficiency is another important consideration. Microwave-assisted synthesis and sonochemistry are being employed to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. semanticscholar.org These techniques often lead to higher yields and cleaner reaction profiles. Furthermore, the use of concentrated solar radiation as a renewable energy source for chemical synthesis is a promising area of research. researchgate.net

| Green Chemistry Principle | Application in Piperazine Synthesis |

| Use of Green Solvents | Replacement of hazardous solvents with water, supercritical CO2, or bio-based alternatives. |

| Catalysis | Development of reusable heterogeneous catalysts and use of biocatalysts for improved selectivity and milder conditions. |

| Energy Efficiency | Application of microwave irradiation, sonochemistry, and solar energy to reduce energy consumption. |

| Atom Economy | Design of one-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the piperazine core. |

Cross-disciplinary Research Opportunities

The unique structural features of this compound and other highly substituted piperazines open up a wide range of opportunities for cross-disciplinary research, extending beyond their traditional applications in medicinal chemistry.

In materials science , the rigid and well-defined geometry of substituted piperazines makes them attractive building blocks for the construction of novel materials. For instance, incorporating piperazine moieties into polymer backbones can influence their thermal stability, solubility, and mechanical properties. There is potential to develop piperazine-based polymers for applications such as gas separation membranes, flame retardants, and antimicrobial coatings. nih.gov Analogous to 1,3,5-triazine-based polymers, which have been explored for their microporosity and gas adsorption properties, polymers incorporating this compound could exhibit interesting material characteristics. mdpi.com

In the field of supramolecular chemistry and crystal engineering , the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, enabling the formation of well-ordered crystalline structures and co-crystals. The specific substitution pattern of this compound could direct the assembly of complex supramolecular architectures with potential applications in areas such as molecular recognition and sensing.

As ligands in coordination chemistry and catalysis , piperazine derivatives can coordinate to metal centers to form catalysts for a variety of organic transformations. The steric and electronic properties of the piperazine ligand can be tuned by the substituents on the ring, influencing the activity and selectivity of the metal complex. This compound, with its specific substitution pattern, could offer unique coordination properties and catalytic activity.

The exploration of this compound and its derivatives in medicinal chemistry remains a fertile ground for research. While the broader piperazine scaffold is well-established in drug discovery, the specific biological activities of this compound derivatives are less explored. Investigating their potential as scaffolds for new therapeutic agents targeting a range of diseases, from cancer to central nervous system disorders, represents a significant research opportunity. derpharmachemica.commdpi.com

| Research Area | Potential Applications of this compound |

| Materials Science | Building block for functional polymers with tailored properties (e.g., thermal stability, gas permeability). |

| Supramolecular Chemistry | Component for the design of co-crystals and molecular assemblies with specific recognition properties. |

| Catalysis | Ligand for the development of novel metal-based catalysts for organic synthesis. |

| Medicinal Chemistry | Scaffold for the discovery of new therapeutic agents with unique pharmacological profiles. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3,5-trimethylpiperazine, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive alkylation of piperazine derivatives. For example, tert-butyl-protected piperazine intermediates (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) can undergo deprotection and methylation . Purity optimization involves chromatographic techniques (e.g., normal-phase chromatography with methanol gradients) and recrystallization using polar aprotic solvents .

- Key Parameters : Monitor reaction progress via LC-MS and confirm purity using HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography for 3D structure determination (e.g., analogous piperazine derivatives in ).

- NMR spectroscopy : Use - and -NMR to confirm methyl group positions and symmetry.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict electronic properties and reactivity .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology :

- GC-MS : Use non-polar columns (e.g., DB-5) with temperature gradients (40°C to 280°C) for separation .

- HPLC with internal standards : p-Tolylpiperazine (pTP) is an effective internal standard for piperazine analogs, ensuring precision in quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for this compound in environmental studies?

- Methodology :

- Isotopic labeling : Track degradation pathways using -labeled analogs to identify intermediates (e.g., MNX, DNX in RDX studies ).

- Metabolite profiling : LC-HRMS to detect transient byproducts and validate anaerobic vs. aerobic degradation mechanisms .

- Statistical modeling : Multivariate analysis (PCA) to distinguish experimental variability from true metabolic differences .

Q. What strategies optimize the selectivity of this compound derivatives in receptor-binding assays (e.g., dopamine D3 receptors)?

- Methodology :

- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) at specific positions to enhance affinity, as seen in 1-(2-trifluoromethylphenyl)piperazine derivatives .

- Competitive binding assays : Use radiolabeled ligands (e.g., -spiperone) to measure IC values and validate selectivity against off-target receptors .

Q. How can conflicting results in antimicrobial activity studies of this compound analogs be addressed?

- Methodology :

- Standardized testing : Follow CLSI guidelines for MIC/MBC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Synergistic studies : Combine with β-lactam antibiotics to assess potentiation effects, controlling for solvent interference (e.g., DMSO toxicity) .

Q. What mechanistic insights explain the redox-dependent degradation of this compound in soil systems?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry to identify redox potentials influencing degradation.

- Microcosm studies : Simulate anaerobic conditions (e.g., soil columns with Eh < -200 mV) to observe nitro-group reduction, analogous to RDX degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.